

An In-depth Technical Guide to n-Butyl Nitrite for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl nitrite*

Cat. No.: *B165905*

[Get Quote](#)

This technical guide provides comprehensive information on **n-butyl nitrite** for researchers, scientists, and drug development professionals. It covers the fundamental chemical properties, synthesis, mechanism of action, and key experimental protocols relevant to its study.

Chemical and Physical Properties

n-Butyl nitrite is an alkyl nitrite with the chemical formula $C_4H_9NO_2$. It is a volatile, yellowish, oily liquid with a characteristic fruity odor. Below is a summary of its key quantitative data.

Property	Value	Reference(s)
CAS Number	544-16-1	[1]
Molecular Weight	103.12 g/mol	[1]
Chemical Formula	$C_4H_9NO_2$	[1]
Density	~0.882 g/mL at 25 °C	
Boiling Point	78.2 °C (with some decomposition)	
Synonyms	Nitrous acid, butyl ester; Butyl nitrite	[1]

Mechanism of Action: Vasodilation via Nitric Oxide Signaling

The primary physiological effect of **n-butyl nitrite** is vasodilation, which is mediated through the nitric oxide (NO) signaling pathway. Upon administration, **n-butyl nitrite** is metabolized, releasing nitric oxide. NO, a potent signaling molecule, diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).^[2] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).^{[3][4]} The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels and the relaxation of the smooth muscle, leading to vasodilation.^{[5][6]}

[Click to download full resolution via product page](#)

n-Butyl Nitrite Vasodilation Pathway

Experimental Protocols

This section details key experimental methodologies for the synthesis and analysis of **n-butyl nitrite** and its effects.

Synthesis of n-Butyl Nitrite

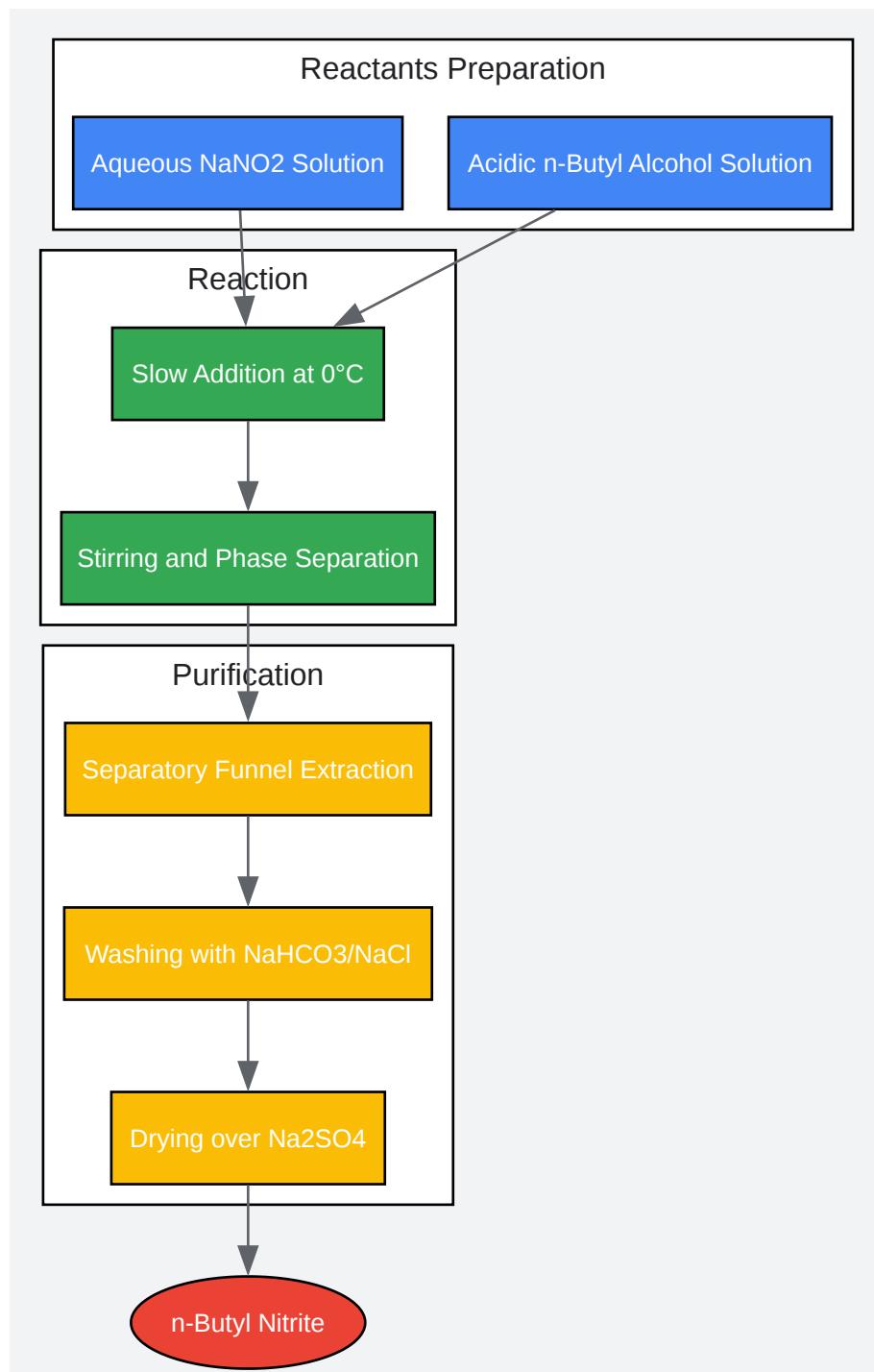
This protocol is adapted from a standard organic synthesis procedure.

Materials:

- n-Butyl alcohol
- Sodium nitrite (NaNO_2)

- Concentrated sulfuric acid (H_2SO_4)
- Sodium bicarbonate (NaHCO_3)
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice
- Distilled water

Equipment:


- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Separatory funnel
- Beakers and Erlenmeyer flasks

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of sodium nitrite in water.
- Cool the flask in an ice-salt bath to 0 °C with continuous stirring.
- Separately, prepare a cooled (0 °C) mixture of n-butyl alcohol, concentrated sulfuric acid, and water.
- Slowly add the acidic alcohol mixture to the stirred nitrite solution via the dropping funnel, ensuring the temperature is maintained at or near 0 °C. The addition should be slow enough to prevent significant gas evolution.

- After the addition is complete, continue stirring for a short period and then allow the mixture to separate into two layers in the ice bath.
- Carefully decant the liquid layers away from the precipitated sodium sulfate into a separatory funnel.
- Separate the upper organic layer (**n-butyl nitrite**) from the lower aqueous layer.
- Wash the organic layer twice with a cold aqueous solution of sodium bicarbonate and sodium chloride.
- Dry the **n-butyl nitrite** over anhydrous sodium sulfate.
- The resulting product is crude **n-butyl nitrite**. For higher purity, it can be distilled under reduced pressure.

Workflow for **n-Butyl Nitrite** Synthesis:

[Click to download full resolution via product page](#)

n-Butyl Nitrite Synthesis Workflow

In Vitro Vasodilation Assay

This protocol outlines a general procedure for assessing the vasodilatory effects of **n-butyl nitrite** on isolated arterial rings.

Materials:

- Isolated arterial segments (e.g., rat aorta)
- Krebs-Henseleit buffer (or similar physiological salt solution)
- Phenylephrine (or other vasoconstrictor)
- **n-Butyl nitrite** stock solution
- Organ bath system with force transducers

Procedure:

- Isolate arterial segments and cut them into rings of approximately 2-3 mm in length.
- Mount the arterial rings in an organ bath filled with Krebs-Henseleit buffer, maintained at 37 °C and continuously aerated with 95% O₂ / 5% CO₂.
- Allow the rings to equilibrate under a resting tension for at least 60 minutes.
- Induce a stable contraction in the arterial rings by adding a vasoconstrictor, such as phenylephrine, to the organ bath.
- Once a stable contraction plateau is reached, cumulatively add increasing concentrations of **n-butyl nitrite** to the bath.
- Record the changes in isometric tension after each addition.
- Express the relaxation response as a percentage of the pre-induced contraction.
- Construct a concentration-response curve to determine the potency (e.g., EC₅₀) of **n-butyl nitrite**.^[7]

Analysis of **n-Butyl Nitrite** Metabolites by HPLC

This protocol provides a framework for the determination of **n-butyl nitrite**'s primary stable metabolites, nitrite and nitrate, in biological samples.

Materials:

- Biological sample (e.g., plasma, cell culture media)
- Acetonitrile (HPLC grade)
- Mobile phase (e.g., a buffered aqueous solution with an ion-pairing agent)
- Nitrite and nitrate standards
- HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

- Sample Preparation:
 - Thaw frozen biological samples.
 - Deproteinize the samples by adding a precipitating agent like acetonitrile or by ultrafiltration.
 - Centrifuge the samples to remove precipitated proteins and collect the supernatant.
- HPLC Analysis:
 - Equilibrate the HPLC system with the mobile phase.
 - Inject a known volume of the prepared sample onto the C18 column.
 - Elute the analytes isocratically or with a gradient.
 - Detect nitrite and nitrate using a UV detector at an appropriate wavelength (e.g., 210-230 nm).
- Quantification:

- Prepare a standard curve using known concentrations of nitrite and nitrate standards.
- Quantify the concentrations of nitrite and nitrate in the samples by comparing their peak areas to the standard curve.[8][9][10]

Safety Precautions

n-Butyl nitrite is a flammable liquid and its vapors can form explosive mixtures with air. It should be handled in a well-ventilated fume hood, away from ignition sources. Inhalation can cause vasodilation, leading to headaches, dizziness, and hypotension. Direct contact with skin and eyes should be avoided as it can cause irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl nitrite transformation in vitro, chemical nitrosation reactions, and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitrite-derived nitric oxide: a possible mediator of 'acidic-metabolic' vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
- 10. jptcp.com [jptcp.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to n-Butyl Nitrite for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165905#cas-number-and-molecular-weight-of-n-butyl-nitrite\]](https://www.benchchem.com/product/b165905#cas-number-and-molecular-weight-of-n-butyl-nitrite)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com